4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride
Description
4-Acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride is a benzamide derivative featuring a 4-chlorobenzothiazole core, a dimethylaminopropyl chain, and an acetylated benzamide moiety. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S.ClH/c1-14(26)15-8-10-16(11-9-15)20(27)25(13-5-12-24(2)3)21-23-19-17(22)6-4-7-18(19)28-21;/h4,6-11H,5,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCPRVHBANSYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=CC=C3Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride is a synthetic compound belonging to the class of benzothiazole derivatives. Its structure features a benzamide moiety and a chlorobenzo[d]thiazole component, which are known to exhibit various biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
- Molecular Formula: C17H19ClN2O2S
- Molecular Weight: 348.86 g/mol
- CAS Number: 941926-15-4
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of benzothiazole derivatives, including compounds similar to this compound. The presence of the thiazole ring is critical for cytotoxic activity against various cancer cell lines.
Case Studies
-
Cytotoxicity Assays:
- Compounds with similar structures have shown IC50 values ranging from 1.30 µM to 1.98 µM against different cancer cell lines, indicating significant antiproliferative effects .
- A study reported that structural modifications in benzothiazole derivatives enhance their cytotoxicity, particularly through electron-donating groups at specific positions on the phenyl ring .
-
Mechanism of Action:
- Molecular dynamics simulations suggest that these compounds interact primarily through hydrophobic contacts with target proteins such as Bcl-2, which is involved in apoptosis regulation .
- The thiazole moiety has been identified as a crucial component for binding interactions with DNA, affecting its replication and transcription processes .
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties. The incorporation of chlorine atoms into the structure has been linked to enhanced antibacterial activity.
Research Findings
- Compounds similar to this compound have demonstrated effective inhibition against various bacterial strains, suggesting a broad-spectrum antimicrobial effect .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is highly dependent on their chemical structure. Key findings include:
| Structural Feature | Impact on Activity |
|---|---|
| Chlorine Substitution | Increases cytotoxicity and antimicrobial activity |
| Dimethylamino Propyl Group | Enhances solubility and bioavailability |
| Acetyl Group | Influences interaction with target proteins |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating activity comparable to standard antibiotics. For instance, studies have shown that similar benzothiazole derivatives possess antibacterial effects against Escherichia coli and Staphylococcus aureus, suggesting that 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride may also exhibit similar properties .
Anticancer Potential
Benzothiazole derivatives are increasingly recognized for their anticancer properties. Compounds within this class have been shown to induce apoptosis in cancer cell lines, potentially through mechanisms involving the inhibition of specific signaling pathways associated with tumor growth. The presence of the dimethylamino group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further investigation in cancer therapeutics .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of benzothiazole derivatives. Compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria at low concentrations, highlighting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer activity, researchers synthesized several benzothiazole derivatives and tested their effects on human cancer cell lines. The findings revealed that certain derivatives led to a significant reduction in cell viability, with mechanisms linked to apoptosis induction and cell cycle arrest. This suggests that compounds like this compound could be explored further as anticancer agents .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Substituent Effects on Physicochemical Properties: Halogen substituents (e.g., 4-chloro in the target compound vs. 4-bromo in compound 4c ) influence molecular weight and polarity. Bromine in 4c increases molecular weight (519.53) compared to chlorine analogs. Hydrochloride salts (target compound, ) improve aqueous solubility, critical for bioavailability.
Thermal Stability :
Spectral and Analytical Data
Table 2: Spectral Comparisons
Key Observations:
NMR Trends :
- Amide NH protons in benzothiazole derivatives typically appear downfield (~10 ppm) due to hydrogen bonding .
- Electron-withdrawing groups (e.g., nitro in ) deshield aromatic protons, shifting signals upfield.
Mass Spectrometry :
- Molecular ion peaks (M⁺) align with calculated masses, confirming synthetic accuracy (e.g., 4a: 458.37 vs. calculated 458.37) .
Q & A
Basic: How can the synthesis of this compound be optimized for high purity and yield?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the benzo[d]thiazol core. Key steps include:
- Intermediate Preparation : React 4-chloro-2-aminobenzo[d]thiazole with 3-(dimethylamino)propyl chloride to introduce the tertiary amine side chain .
- Acetylation : Use acetyl chloride in anhydrous dichloromethane under nitrogen to prevent hydrolysis .
- Purification : Employ recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate:hexane gradient) to isolate the final product .
- Flow Reactors : Continuous flow systems improve reaction control, reducing byproducts and enhancing yield (e.g., 15–20% yield increase compared to batch methods) .
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : 1H and 13C NMR confirm proton environments (e.g., acetyl methyl at δ 2.5 ppm) and carbon frameworks. Compare experimental shifts to predicted spectra from computational tools like ACD/Labs .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and fragments (e.g., loss of HCl or acetyl groups) .
- HPLC : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98% required for pharmacological studies) .
Advanced: How can researchers investigate the compound’s mechanism of action against biological targets?
Methodological Answer:
- Binding Assays : Perform fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for receptors (e.g., kinase inhibition with IC50 values) .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. For example, the 4-chlorobenzo[d]thiazol moiety may occupy hydrophobic pockets in target enzymes .
- X-ray Crystallography : Co-crystallize the compound with purified proteins (e.g., cytochrome P450 isoforms) to resolve 3D interaction details .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified groups (e.g., replace acetyl with nitro or methoxy) and test activity .
- Biological Testing : Use in vitro assays (e.g., MIC for antimicrobial activity, IC50 in cancer cell lines) to rank derivatives.
- Data Analysis : Apply multivariate regression or machine learning (e.g., Random Forest) to correlate structural features (ClogP, H-bond donors) with activity .
Advanced: How should in vivo efficacy studies be designed to evaluate therapeutic potential?
Methodological Answer:
- Animal Models : Use murine models for diseases like tuberculosis (intraperitoneal infection) or cancer (xenografts). For anti-inflammatory studies, employ carrageenan-induced paw edema .
- Dosage Optimization : Conduct pharmacokinetic studies (plasma half-life via LC-MS/MS) to determine dosing intervals .
- Endpoint Metrics : Measure tumor volume reduction, bacterial load (CFU counts), or cytokine levels (ELISA) .
Advanced: How can contradictory data from different studies be resolved?
Methodological Answer:
- Reproducibility Checks : Standardize protocols (e.g., cell culture conditions, solvent controls) across labs .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., conflicting IC50 values may arise from assay sensitivity differences) .
- Advanced Characterization : Use isothermal titration calorimetry (ITC) to resolve ambiguities in binding affinity measurements .
Basic: What methods assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), or oxidative (3% H2O2) conditions. Monitor degradation via HPLC .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C indicates suitability for oral formulations) .
Advanced: What computational tools predict metabolic pathways and toxicity?
Methodological Answer:
- In Silico Metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify probable Phase I/II metabolites (e.g., N-demethylation or glucuronidation) .
- Toxicity Profiling : Apply Derek Nexus or ProTox-II to assess hepatotoxicity risks (e.g., structural alerts for mitochondrial dysfunction) .
Basic: How is cytotoxicity evaluated in preliminary drug discovery stages?
Methodological Answer:
- Cell Viability Assays : Use MTT or resazurin reduction in HEK-293 (normal) vs. HeLa (cancer) cells. Calculate selectivity indices (SI = IC50_normal/IC50_cancer) .
- Apoptosis Markers : Measure caspase-3 activation via flow cytometry or Western blot .
Advanced: What techniques validate target engagement in complex biological systems?
Methodological Answer:
- Chemical Proteomics : Use immobilized compound probes to pull down interacting proteins from cell lysates. Identify targets via LC-MS/MS .
- CRISPR-Cas9 Knockout : Validate target necessity by comparing compound efficacy in wild-type vs. gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
